molecular formula C17H16ClN3OS B2703922 N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide CAS No. 906783-93-5

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide

Cat. No. B2703922
CAS RN: 906783-93-5
M. Wt: 345.85
InChI Key: ICMSVHGXXYCPPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide, also known as CMTM, is a chemical compound that has been extensively studied for its potential applications in scientific research. CMTM is a benzothiazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further investigation.

Scientific Research Applications

Three-component Cyclocondensations

  • A study highlights the efficient preparation of 5-aminothiazolium salts through the reaction of isocyanides with dimethylthioformamide and imino chloro sulfides, or benzaldimines and aryl chlorothioformates. These reactions involve N-(thiocarbonyl)formamidinium and benzylideniminium chlorides as transient intermediates, which are then trapped by isocyanides according to a [1+4] cycloaddition process, demonstrating the utility of related chemical structures in synthetic organic chemistry (Berrée et al., 1993).

Corrosion Inhibition

  • Benzothiazole derivatives have been synthesized and studied for their corrosion inhibiting effect against steel in a 1 M HCl solution. These inhibitors offered extra stability and higher inhibition efficiencies against steel corrosion, indicating the potential application of benzothiazole compounds in industrial corrosion protection (Hu et al., 2016).

Antimicrobial and Anti-inflammatory Activities

  • Novel benzothiazole-based heterocycles have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited promising activities, suggesting their potential use in developing new antimicrobial agents (Gouda et al., 2010).
  • A series of benzothiazol-2-ylamino)methyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-ones were synthesized and evaluated for their in-vitro anti-inflammatory activity. The study found that compounds with chloro functional groups showed significant anti-inflammatory activity, highlighting the potential of benzothiazole derivatives in anti-inflammatory drug development (Rathi et al., 2013).

Anticancer Activity

  • Research on benzothiazole analogs designed using a hybrid pharmacophore approach for anti-breast cancer activity revealed that certain compounds showed effective cytotoxicity against human breast tumor cell lines. This suggests the potential of benzothiazole derivatives in the development of new anti-breast cancer agents (Solomon et al., 2009).

properties

IUPAC Name

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN3OS/c1-10-13(18)8-9-14-15(10)19-17(23-14)20-16(22)11-4-6-12(7-5-11)21(2)3/h4-9H,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMSVHGXXYCPPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)N(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.